![molecular formula C5H2N5O3- B11083137 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11083137.png)
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a nitrating agent such as nitric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium carbonate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products
Nucleophilic Substitution: Formation of substituted triazolopyrimidines.
Reduction: Formation of amino-triazolopyrimidines.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with specific molecular targets. For instance, it can act as an effector for A2a adenosine receptors, influencing various biological pathways . The compound’s nitro group plays a crucial role in its reactivity and biological activity, enabling it to participate in redox reactions and interact with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one: A close structural analogue with similar biological activities.
5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with distinct chemical properties.
Uniqueness
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate stands out due to its specific nitro group positioning, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H2N5O3- |
|---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
InChI |
InChI=1S/C5H3N5O3/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5/h1-2,11H/p-1 |
InChI Key |
STOLDETZCCYJLW-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


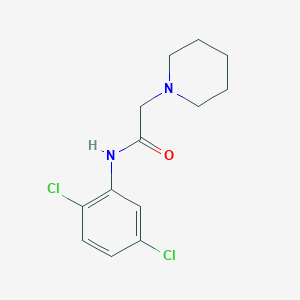
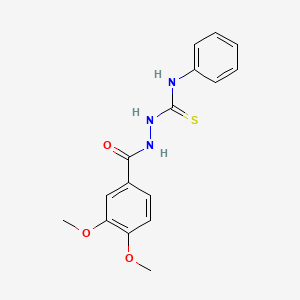
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11083070.png)
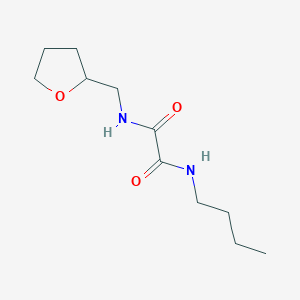
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11083077.png)
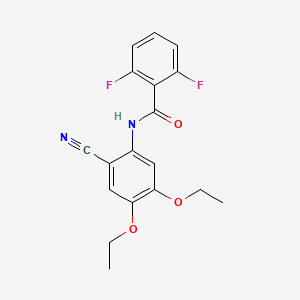
![(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11083088.png)
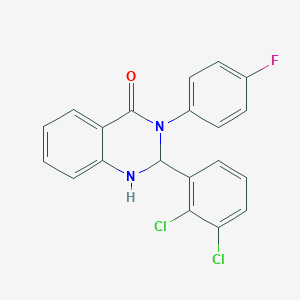
![2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11083099.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11083106.png)
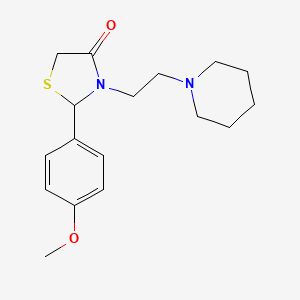
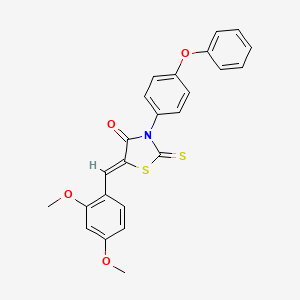
![Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate](/img/structure/B11083120.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11083123.png)
